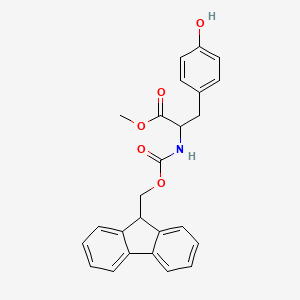

Fmoc-Tyr-OMe

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

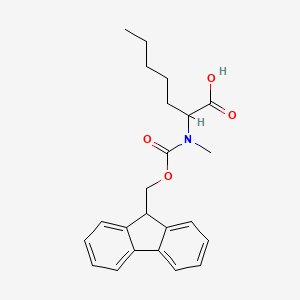

N-[(9H-Fluoren-9-ilmetoximetil)carbonil]-L-tirosina metil éster, comúnmente conocido como Fmoc-Tyr-OMe, es un derivado del aminoácido tirosina. Se usa ampliamente en el campo de la síntesis de péptidos, particularmente en el método de síntesis de péptidos en fase sólida Fmoc. Este compuesto se caracteriza por la presencia de un grupo protector fluorenilmetoximetilcarbonil (Fmoc) unido al grupo amino de la tirosina y un grupo metil éster unido al grupo carboxilo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Fmoc-Tyr-OMe normalmente implica los siguientes pasos:

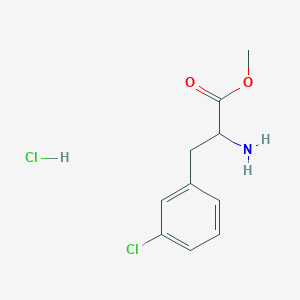

Esterificación: La tirosina se esterifica primero usando metanol y cloruro de tionilo para formar clorhidrato de metil éster de tirosina.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de sintetizadores de péptidos automatizados y reactores de gran escala para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar las reacciones secundarias y maximizar la eficiencia de la síntesis .

Análisis De Reacciones Químicas

Tipos de reacciones

Fmoc-Tyr-OMe experimenta varios tipos de reacciones químicas, que incluyen:

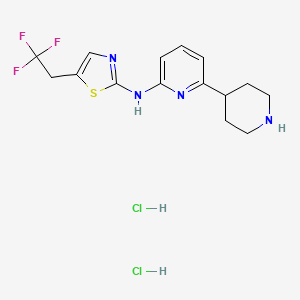

Desprotección: El grupo Fmoc se puede eliminar usando una base como la piperidina, revelando el grupo amino libre de la tirosina.

Hidrólisis de ésteres: El grupo metil éster se puede hidrolizar en condiciones ácidas o básicas para producir el ácido carboxílico libre.

Reactivos y condiciones comunes

Desprotección: La piperidina en dimetilformamida (DMF) se usa comúnmente para la desprotección de Fmoc.

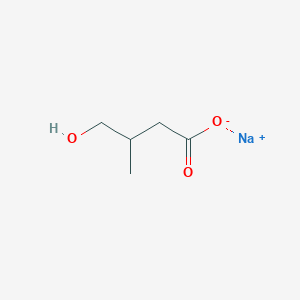

Hidrólisis de ésteres: El ácido clorhídrico o el hidróxido de sodio se pueden usar para la hidrólisis de ésteres.

Principales productos formados

Desprotección: La eliminación del grupo Fmoc produce L-tirosina metil éster.

Hidrólisis de ésteres: La hidrólisis del grupo éster produce N-[(9H-Fluoren-9-ilmetoximetil)carbonil]-L-tirosina.

Aplicaciones Científicas De Investigación

Fmoc-Tyr-OMe se utiliza ampliamente en la investigación científica, particularmente en las siguientes áreas:

Síntesis de péptidos: Es un bloque de construcción clave en la síntesis de péptidos utilizando el método de síntesis de péptidos en fase sólida Fmoc.

Ingeniería de proteínas: This compound se utiliza en la síntesis de fosfopéptidos, que son importantes para estudiar la fosforilación de proteínas y las vías de transducción de señales.

Química medicinal: Se utiliza en el desarrollo de fármacos y agentes terapéuticos basados en péptidos.

Estudios biológicos: This compound se utiliza para estudiar las interacciones enzima-sustrato e interacciones proteína-proteína.

Mecanismo De Acción

La función principal de Fmoc-Tyr-OMe en la síntesis de péptidos es proteger el grupo amino de la tirosina durante el proceso de síntesis. El grupo Fmoc es estable en condiciones ácidas, pero se puede eliminar selectivamente en condiciones básicas, lo que permite el ensamblaje paso a paso de los péptidos. El grupo metil éster protege el grupo carboxilo de la tirosina, evitando reacciones secundarias no deseadas durante la síntesis de péptidos .

Comparación Con Compuestos Similares

Compuestos similares

Fmoc-Tyr(tBu)-OH: Este compuesto tiene un grupo terc-butilo protegiendo el grupo hidroxilo de la tirosina en lugar de un grupo metil éster.

Fmoc-Tyr(PO3H2)-OH: Este compuesto tiene un grupo fosfato unido al grupo hidroxilo de la tirosina.

Singularidad

Fmoc-Tyr-OMe es único en su combinación del grupo protector Fmoc y el grupo metil éster, lo que lo hace particularmente útil en la síntesis de péptidos donde se requiere una desprotección selectiva. La presencia del grupo metil éster permite la protección del grupo carboxilo, que no está presente en otros compuestos similares .

Propiedades

IUPAC Name |

methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-24(28)23(14-16-10-12-17(27)13-11-16)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23,27H,14-15H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIXWDJMIUGINH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12310612.png)

![N-(26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B12310621.png)

![2-Methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one](/img/structure/B12310627.png)

![2-[11-[3-(Dimethylamino)propyl]-6,11-dihydrobenzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12310644.png)

![1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12310673.png)

![rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B12310678.png)

![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B12310680.png)